molecular formula C21H33P B1591322 Dicyclohexyl(mesityl)phosphine CAS No. 870703-48-3

Dicyclohexyl(mesityl)phosphine

Cat. No.: B1591322
CAS No.: 870703-48-3
M. Wt: 316.5 g/mol
InChI Key: FZMRUTAFFILQPI-UHFFFAOYSA-N
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Description

Dicyclohexyl(mesityl)phosphine is a tertiary phosphine compound with the chemical formula C21H33P. It is characterized by the presence of two cyclohexyl groups and one mesityl group attached to a phosphorus atom. This compound is known for its unique steric and electronic properties, making it a valuable ligand in various chemical reactions and catalytic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dicyclohexyl(mesityl)phosphine can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Dicyclohexyl(mesityl)phosphine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of dicyclohexyl(mesityl)phosphine involves its role as a ligand in catalytic processes. The compound coordinates with transition metals, forming complexes that facilitate various chemical transformations. The steric and electronic properties of the phosphine ligand influence the reactivity and selectivity of the catalytic reactions .

Molecular Targets and Pathways:

Comparison with Similar Compounds

    Triphenylphosphine: Another widely used tertiary phosphine ligand with three phenyl groups.

    Tricyclohexylphosphine: Similar to dicyclohexyl(mesityl)phosphine but with three cyclohexyl groups.

    Dicyclohexylphenylphosphine: Contains two cyclohexyl groups and one phenyl group.

Uniqueness: this compound is unique due to the presence of the mesityl group, which provides distinct steric and electronic properties compared to other phosphines. This uniqueness makes it particularly valuable in specific catalytic applications where traditional phosphines may not perform as effectively .

Properties

IUPAC Name

dicyclohexyl-(2,4,6-trimethylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33P/c1-16-14-17(2)21(18(3)15-16)22(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h14-15,19-20H,4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMRUTAFFILQPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)P(C2CCCCC2)C3CCCCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584650
Record name Dicyclohexyl(2,4,6-trimethylphenyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870703-48-3
Record name Dicyclohexyl(2,4,6-trimethylphenyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dicyclohexyl(2,4,6-trimethylphenyl)phosphine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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